Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester
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Overview
Description
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester is a chemical compound with the molecular formula C22H13BCl2N2O . This compound is known for its unique structure, which includes borinic acid and quinoline moieties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves several steps. Typically, the synthetic route includes the reaction of borinic acid derivatives with 3-chlorophenyl and 5-cyano-8-quinolinyl esters under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the esterification process .
Chemical Reactions Analysis
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borinic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron moiety can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester can be compared with other borinic acid derivatives and quinoline-based compounds. Similar compounds include:
Borinic acid, bis(phenyl)-, 5-cyano-8-quinolinyl ester: This compound has a similar structure but lacks the chlorine atoms, which may affect its reactivity and biological activity.
Borinic acid, bis(3-chlorophenyl)-, 8-quinolinyl ester: This compound lacks the cyano group, which may influence its chemical properties and applications.
The presence of both 3-chlorophenyl and 5-cyano-8-quinolinyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
CAS No. |
873101-74-7 |
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Molecular Formula |
C22H13BCl2N2O |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
8-bis(3-chlorophenyl)boranyloxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C22H13BCl2N2O/c24-18-6-1-4-16(12-18)23(17-5-2-7-19(25)13-17)28-21-10-9-15(14-26)20-8-3-11-27-22(20)21/h1-13H |
InChI Key |
HWRDRUJHPPAADP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)OC3=C4C(=C(C=C3)C#N)C=CC=N4 |
Origin of Product |
United States |
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